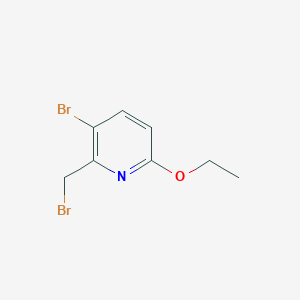
3-Bromo-2-(bromomethyl)-6-ethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(bromomethyl)-6-ethoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine typically involves the bromination of 2-(bromomethyl)-6-ethoxypyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(bromomethyl)-6-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Hydrogenated pyridine derivatives are formed.
Applications De Recherche Scientifique
3-Bromo-2-(bromomethyl)-6-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: This compound has a similar structure but with a carboxylic acid group instead of an ethoxy group.
3-Chloro-2-(chloromethyl)-6-ethoxypyridine: This compound has chlorine atoms instead of bromine atoms.
2-Bromo-3-methoxypyridine: This compound has a methoxy group instead of an ethoxy group.
Uniqueness
3-Bromo-2-(bromomethyl)-6-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
3-bromo-2-(bromomethyl)-6-ethoxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-8-4-3-6(10)7(5-9)11-8/h3-4H,2,5H2,1H3 |
Clé InChI |
GIURPOOCFDENHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=C(C=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



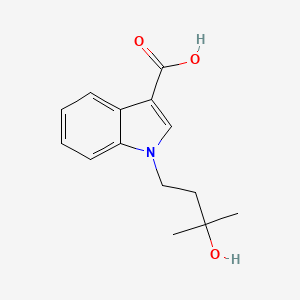
![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
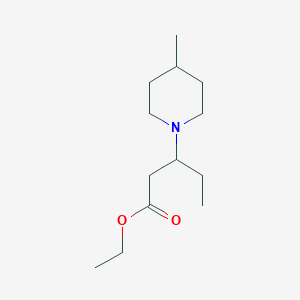
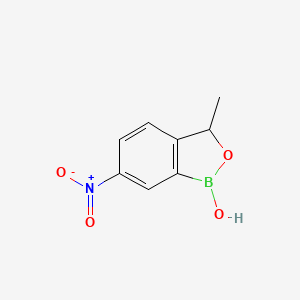
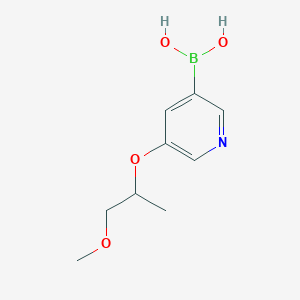
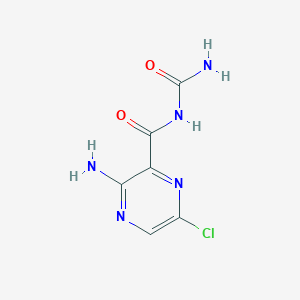
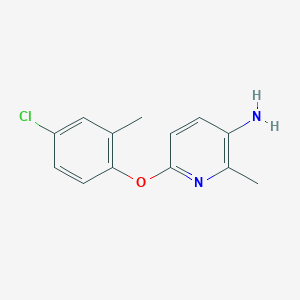
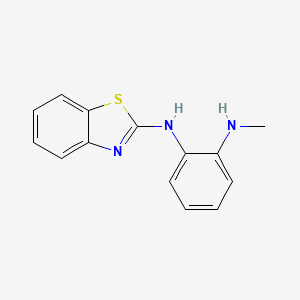
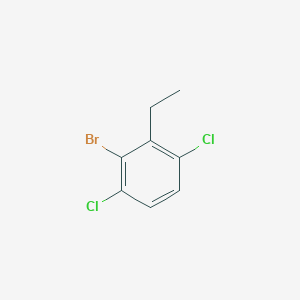
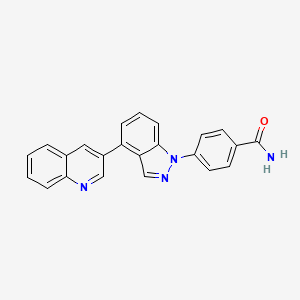
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)

